ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate
Description
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate is a specialized organic compound featuring a 3-aminopropionate backbone modified with two distinct N-protecting groups: N-hydroxy and N-tert-butoxycarbonyl (Boc). The ethyl ester at the carboxyl terminus enhances solubility in organic solvents, while the Boc group serves as a steric shield and acid-labile protecting group, commonly used in peptide synthesis.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C10H19NO5/c1-5-15-8(12)6-7-11(14)9(13)16-10(2,3)4/h14H,5-7H2,1-4H3 |
InChI Key |
GMBNHUCPVFWZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl N-Hydroxy-N-tert-butoxycarbonyl-3-aminopropionate
Synthesis Overview
The preparation generally involves:
- Protection of the amino group of 3-aminopropionic acid or its derivatives with a tert-butoxycarbonyl group.
- Esterification of the carboxylic acid to form the ethyl ester.
- Introduction of the N-hydroxy substituent on the nitrogen atom.
These steps are typically conducted sequentially or via intermediate compounds, such as N-(tert-butoxycarbonyl)-3-aminopropionic acid ethyl ester, which is then modified to introduce the N-hydroxy group.
Stepwise Preparation Based on Literature
Preparation of N-(tert-butoxycarbonyl)-3-aminopropionic Acid Ethyl Ester
A reliable method involves reacting N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropionate in the presence of sodium hydride in N,N-dimethylformamide (DMF) as solvent under cooling conditions:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | N-(tert-butoxycarbonyl)glycine ethyl ester + NaH in DMF at 4 °C for 1 hour | Deprotonation of amino ester |
| 2 | Addition of ethyl 3-chloropropionate, reaction at room temperature for 2 hours | Alkylation forming Boc-protected ethyl 3-aminopropionate ester |
| 3 | Workup with saturated ammonium chloride and extraction with ethyl acetate; washing and solvent removal | Isolation of product as pale yellow oil with 90% yield |
This method yields 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, a key intermediate.
Introduction of the N-Hydroxy Group
The N-hydroxy substitution on the nitrogen of the Boc-protected amino ester can be introduced by hydroxylation reactions, often involving hydroxylamine derivatives or oxidative methods. Although direct procedures for this specific compound are scarce, analogous hydroxylation of protected amino esters is typically achieved by:
- Reacting the Boc-protected amino ester with hydroxylamine hydrochloride under basic conditions.
- Using mild oxidants to convert the N-substituted amine to the N-hydroxy derivative.
This step requires careful control of pH and temperature to avoid deprotection or side reactions.
Alternative Boc Protection Method
An alternative approach to Boc protection involves reacting 3-aminopropanoic acid with di-tert-butyl dicarbonate in a tert-butanol/water mixture under basic conditions (NaOH), stirring overnight at room temperature. The product, N-tert-butoxycarbonyl-3-aminopropanoic acid, is then esterified to the ethyl ester form.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 3-Aminopropanoic acid + di-tert-butyl dicarbonate + NaOH in tert-butanol/water, stirred overnight at room temperature | Formation of N-Boc-3-aminopropanoic acid |
| 2 | Acidification and extraction with ethyl acetate | Isolation of Boc-protected amino acid |
| 3 | Esterification (e.g., with ethanol and acid catalyst) | Formation of ethyl ester derivative |
This method provides a clean route to Boc-protected amino acid esters, which can be further functionalized.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The reaction of N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropionate proceeds efficiently with sodium hydride in DMF, yielding the protected amino ester in 90% isolated yield.
- Boc protection via di-tert-butyl dicarbonate in aqueous tert-butanol is a mild and effective method, producing high-purity N-Boc amino acids suitable for further esterification.
- NMR data for N-Boc-3-aminopropanoic acid show characteristic signals: multiplets at δ 3.44–3.35 ppm and 2.63–2.54 ppm for methylene protons, and a singlet at δ 1.45 ppm for the tert-butyl group.
- The N-hydroxy derivative requires careful synthetic design; literature on analogous compounds suggests the use of hydroxylamine under mild conditions to avoid Boc cleavage.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate with structurally related compounds from the evidence:
Research Findings and Data
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H-NMR, while the N-hydroxy proton may resonate as a broad peak at δ 5–6 ppm, depending on solvent .
- Mass Spectrometry : Molecular ion peaks for Boc-protected compounds typically show fragmentation patterns corresponding to loss of CO₂ and tert-butyl groups (e.g., [M – C₄H₈]⁺) .
Stability Studies
- Thermal Stability: Boc-protected compounds (e.g., ’s β-amino acid) decompose above 150°C, whereas methoxycarbonyl analogs degrade at lower temperatures (~100°C) due to weaker carbonyl bonds .
- Acid Sensitivity : The Boc group in the target compound is cleaved by TFA within 1 hour, while N-methyl-phenylcarbamoyl groups require harsher conditions (e.g., HBr/acetic acid) .
Biological Activity
Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate (often abbreviated as Boc-3-AP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-3-AP, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Boc-3-AP is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in drug synthesis.
Antioxidant Activity
Research indicates that Boc-3-AP exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential utility in formulations aimed at reducing oxidative damage.
Antimicrobial Activity
Boc-3-AP has shown promising antimicrobial activity against several bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, Boc-3-AP demonstrated a minimum inhibitory concentration (MIC) of 6.1–13.4 µM, indicating its potential as an antibacterial agent . This activity is particularly relevant given the rising concerns over antibiotic resistance.
Metabolic Pathways
Understanding the metabolism of Boc-3-AP is essential for evaluating its biological activity. Studies involving human and rat microsomes have identified key metabolic pathways, including hydroxylation and N-demethylation. These pathways are crucial for determining the compound's bioavailability and overall pharmacokinetic profile .
| Metabolic Pathway | Description |
|---|---|
| Hydroxylation | Conversion of Boc-3-AP to hydroxylated metabolites, enhancing solubility. |
| N-Demethylation | Removal of methyl groups, potentially altering biological activity. |
Study on Antioxidant Potential
A recent study explored the antioxidant potential of Boc-3-AP through various assays that measured its ability to neutralize reactive oxygen species (ROS). The results indicated that Boc-3-AP significantly reduced ROS levels in cultured cells, supporting its role as a protective agent against oxidative stress .
Clinical Implications
In clinical settings, Boc-3-AP has been investigated for its potential use in treating conditions associated with oxidative stress and inflammation. Preliminary findings suggest that compounds like Boc-3-AP could be integrated into therapeutic strategies for diseases such as Alzheimer's and cardiovascular disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
